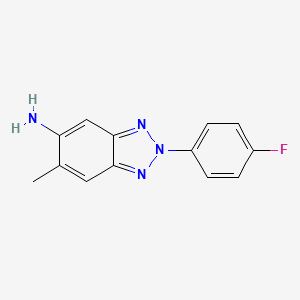

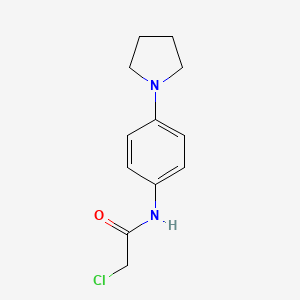

![molecular formula C13H10ClNO B1299152 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 351365-89-4](/img/structure/B1299152.png)

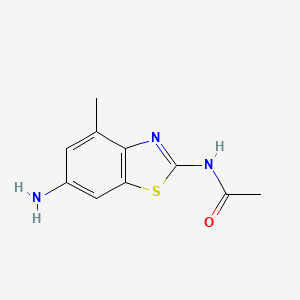

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities and are commonly found in medicinal plants with various health benefits. These compounds have been the subject of extensive research due to their potential applications in pharmaceuticals, particularly as antioxidants, hypoglycemic agents, and anticancer agents .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes, involves the construction of the quinoline ring system and its fused or binary heterocyclic systems. One method reported for the synthesis of 2-chloroquinoline-3-carbaldehydes involves the reaction of starting materials in the presence of ethylene glycol and a catalytic amount of toluene-p-sulfonic acid under reflux conditions. The products are then isolated and characterized using techniques such as NMR and GCMS . Additionally, Baylis-Hillman acetates derived from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines and cyclopenta[g]quinolines through a strategy involving S(N)2'-S(N)Ar elimination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. In the case of this compound, the structure likely includes a cyclopenta ring fused to the quinoline system, with a chloro substituent and an aldehyde functional group attached to the quinoline ring. The precise molecular structure would be determined through spectroscopic analysis such as NMR .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions to form new compounds with different biological activities. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with arylhydrazinium chlorides can yield hydrazone derivatives, pyrazolo[3,4-b]quinoline derivatives, and other related compounds. These reactions can be facilitated by different conditions, such as dry grinding or the presence of sodium cyanoborohydride in methanol, leading to products with potential antimicrobial and antiviral activities .

Physical and Chemical Properties Analysis

The physical properties of quinoline derivatives like 2-chloroquinoline-3-carbaldehydes typically include their appearance as solid compounds with varying colors, such as yellowish-white solids. Their chemical properties are influenced by the functional groups present in the molecule, such as the aldehyde group, which can participate in further chemical reactions. The antioxidant activity of these compounds has been evaluated using assays like DPPH, with some derivatives showing significant radical scavenging activity, which is indicative of their potential as antioxidants .

Aplicaciones Científicas De Investigación

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives are pivotal in drug development due to their broad spectrum of biological activities. They are found in compounds with antitumor, antimalarial, antibacterial, and antifungal properties. For instance, quinoline alkaloids like quinine are foundational in antimalarial drugs, showcasing the therapeutic significance of this scaffold in designing new pharmaceuticals (Shang et al., 2018). Further, advancements in synthesizing quinoline derivatives highlight their role in generating potent therapeutic agents with diverse pharmacological activities (Mekheimer et al., 2020).

Environmental Applications

The degradation of quinoline compounds is crucial for mitigating their impact on human health and the environment, given their use in various industries. Research into biodegradation pathways and technologies for quinoline and its derivatives aims to enhance degradation efficiency and environmental safety (Luo et al., 2020).

Materials Science

Quinoline derivatives are also explored for their potential in materials science, particularly in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices (Lipunova et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJIPWHCETYLSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356679 |

Source

|

| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351365-89-4 |

Source

|

| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

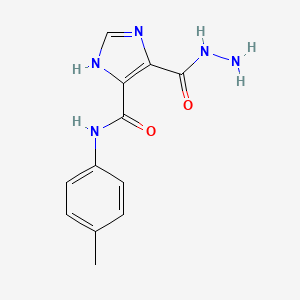

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

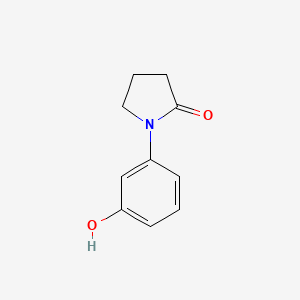

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

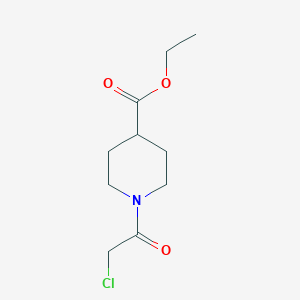

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)